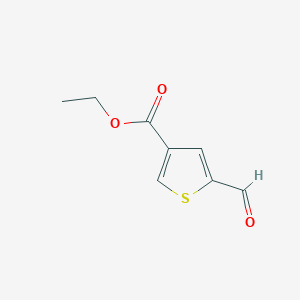

Ethyl 5-formylthiophene-3-carboxylate

Description

Ethyl 5-formylthiophene-3-carboxylate is a thiophene derivative featuring a formyl group (-CHO) at the 5-position and an ethyl ester (-COOEt) at the 3-position. Thiophene-based compounds are pivotal in medicinal and materials chemistry due to their aromatic stability and versatility in functionalization . The formyl group enhances reactivity, enabling further derivatization via nucleophilic addition or condensation reactions, while the ethyl ester contributes to lipophilicity, influencing solubility and bioavailability.

Synthesis of such compounds often employs the Gewald reaction, a well-established method for constructing 2-aminothiophene scaffolds, which can be further modified to introduce formyl or ester groups . Ethyl 5-formylthiophene-3-carboxylate serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and functional materials.

Properties

CAS No. |

67808-67-7 |

|---|---|

Molecular Formula |

C8H8O3S |

Molecular Weight |

184.21 g/mol |

IUPAC Name |

ethyl 5-formylthiophene-3-carboxylate |

InChI |

InChI=1S/C8H8O3S/c1-2-11-8(10)6-3-7(4-9)12-5-6/h3-5H,2H2,1H3 |

InChI Key |

YJKWGIQMKNSFAF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Formyl vs. Acetyl Groups

- Ethyl 5-formylthiophene-3-carboxylate (target compound): The formyl group is highly reactive, facilitating applications in Schiff base formation or as a precursor for heterocyclic syntheses.

- Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate (): The acetyl group (-COCH₃) is less reactive than formyl, reducing susceptibility to nucleophilic attack. This compound demonstrates antimicrobial activity, suggesting that acetyl substitution retains bioactivity while stabilizing the molecule .

Ester Groups: Ethyl vs. Methyl

Positional Isomerism and Heterocyclic Modifications

Data Table: Key Thiophene Derivatives and Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.